Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI)
Description
Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-yl)-(9CI) is a bicyclic ketone featuring a highly strained [1.1.1]pentane core substituted with a methyl group at position 3 and an acetyl group at position 1. The bicyclo[1.1.1]pentane scaffold is notable for its unique geometry and high ring strain, which confers distinct reactivity and stability compared to conventional aliphatic or aromatic ketones .
Properties
IUPAC Name |
1-(3-methyl-1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6(9)8-3-7(2,4-8)5-8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSQNYVFDWXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This method is advantageous due to its ability to introduce various functional groups at the bridgehead position.
Industrial Production Methods
Industrial production of this compound often relies on flow systems for the synthesis of intermediates like 1,3-diacetylbicyclo[1.1.1]pentane . These intermediates can then be further functionalized to produce the desired ethanone derivative. The use of flow systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ethanone group.
Substitution: The strained ring system makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) involves its interaction with molecular targets through its strained ring system. This strain allows the compound to participate in unique chemical reactions that are not possible with less strained molecules. The molecular targets and pathways involved depend on the specific application, but often include enzymes and receptors that recognize the bicyclic structure .
Comparison with Similar Compounds
Physicochemical and Toxicological Data Comparison
Biological Activity
Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI), also known by its CAS number 83249-16-5, is an organic compound characterized by a bicyclic structure that contributes to its unique biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine and industry, and relevant research findings.
- Molecular Formula : C9H12O2
- Molecular Weight : 152.19 g/mol
- Melting Point : 65.1-66.9 °C
- Boiling Point : 224.8 ± 40.0 °C (predicted)
Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) exhibits its biological activity primarily through its interaction with various molecular targets, facilitated by the strain in its bicyclic structure. The unique conformation allows it to participate in reactions that are not possible for less strained compounds.
Key Mechanisms:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes due to its structural features.
- Receptor Binding : It may bind to receptors involved in signaling pathways, influencing biological responses.
Antimicrobial Properties
Recent studies have indicated that Ethanone derivatives may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
Research has shown that compounds similar to Ethanone can exhibit anti-inflammatory effects by modulating pathways involved in inflammation.
Case Studies
A notable case study examined the effects of Ethanone on bacterial strains resistant to conventional antibiotics. The results demonstrated a significant reduction in bacterial growth when treated with the compound, suggesting its potential as an alternative treatment option.
Applications in Research and Industry
Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) has diverse applications across various fields:
- Medicinal Chemistry : Its structure allows it to serve as a bioisostere for phenyl rings, which can enhance drug design and development.
- Organic Synthesis : The compound is utilized as an intermediate in synthesizing complex organic molecules.
- Material Science : Its reactivity makes it suitable for producing advanced materials and polymers.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Bicyclo[1.1.1]pentane | Bicyclo Structure | Limited | Basic research |
| 1,3-Diacetylbicyclo[1.1.1]pentane | Diacetyl Structure | Moderate | Organic synthesis |
| Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) | Ethanone Structure | High | Drug development |
Q & A
Q. What synthetic methodologies are recommended for synthesizing Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-yl)-(9CI), and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves functionalizing bicyclo[1.1.1]pentane derivatives. For example, PharmaBlock Sciences (Nanjing) reports pathways using bromomethyl or hydroxyl-substituted bicyclo[1.1.1]pentane precursors (e.g., 1-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone, CAS 2306268-76-6) for acetyl group introduction via nucleophilic substitution or Friedel-Crafts acylation . Optimization should focus on:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Low temperatures (-20°C to 0°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer: Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Strong carbonyl stretch (~1700–1750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺, exact mass ~136.1 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and stability of this compound?
Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) are critical for:
- Electronic Structure : Analyze HOMO-LUMO gaps to assess reactivity. For bicyclo[1.1.1]pentane derivatives, strained systems exhibit reduced HOMO-LUMO gaps (~4–5 eV), increasing electrophilicity .
- Thermochemical Stability : Calculate Gibbs free energy of formation (ΔGf) to evaluate synthetic feasibility. Becke’s hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies .
- Methodological Steps :
- Geometry optimization with tight convergence criteria.
- Frequency analysis to confirm minima (no imaginary frequencies).
- Solvent effects via PCM models (e.g., SMD).
Q. What experimental and computational approaches are suitable for assessing the compound’s toxicity and environmental persistence?
Answer:
- In Vitro Toxicity :
- LD50 Testing : Rodent studies (oral or dermal) indicate moderate toxicity (e.g., LD50 ~3100 mg/kg for structurally similar acetyl derivatives) .
- Ames Test : Screen for mutagenicity using Salmonella strains.
- Environmental Persistence :
- PBT Screening : Evaluate bioaccumulation (logP via shake-flask method) and degradation half-life (OECD 301 biodegradation tests). Evidence from Norwegian environmental studies suggests bicyclic ketones may resist hydrolysis .
- Computational ADMET : Tools like SwissADME predict Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) .
Q. How can molecular docking studies elucidate the compound’s potential biological activity?
Answer:
- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., cytochrome P450 enzymes or microbial targets).
- Docking Workflow :
- Protein Preparation : Retrieve structures from PDB (e.g., 1TQN for CYP450).
- Ligand Preparation : Optimize 3D geometry (MMFF94 force field).
- Grid Generation : Focus on active sites (e.g., heme group for CYP450).
- Scoring : Use AutoDock Vina or Glide; prioritize binding energy (ΔG < -6 kcal/mol).
- Validation : Compare with known inhibitors (e.g., ketoconazole for CYP450) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
